Cas no 2445790-32-7 (2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers)
2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- EN300-26682285
- 1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
- 2445790-32-7
- 2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid
- 2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers
-
- MDL: MFCD32692659
- Inchi: 1S/C9H13ClO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13)
- InChI Key: DYGUFZIXIONQSH-UHFFFAOYSA-N
- SMILES: ClC1(C(=O)O)CC1C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 220.0502366g/mol
- Monoisotopic Mass: 220.0502366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.6Ų
2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26682285-0.05g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 0.05g |
$101.0 | 2025-03-20 | |
| Enamine | EN300-26682285-0.1g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 0.1g |
$152.0 | 2025-03-20 | |
| Enamine | EN300-26682285-0.25g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 0.25g |
$216.0 | 2025-03-20 | |
| Enamine | EN300-26682285-0.5g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 0.5g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-26682285-1.0g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 1.0g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-26682285-2.5g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 2.5g |
$1034.0 | 2025-03-20 | |
| Enamine | EN300-26682285-5.0g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 5.0g |
$1530.0 | 2025-03-20 | |
| Enamine | EN300-26682285-10.0g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid |
2445790-32-7 | 95.0% | 10.0g |
$2269.0 | 2025-03-20 | |
| Enamine | EN300-26682285-1g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers |
2445790-32-7 | 95% | 1g |
$528.0 | 2023-09-12 | |
| Enamine | EN300-26682285-5g |
2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers |
2445790-32-7 | 95% | 5g |
$1530.0 | 2023-09-12 |
2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers
Research Brief on 2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid (Mixture of Diastereomers) and Its Applications in Chemical Biology and Pharmaceutical Research
2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid (CAS: 2445790-32-7), a mixture of diastereomers, has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. This compound, characterized by its cyclopropane ring and tert-butoxycarbonyl (Boc) protecting group, has garnered significant attention due to its versatility in organic synthesis and potential applications in drug discovery. Recent studies have highlighted its role in the construction of complex molecular architectures, including peptidomimetics and small-molecule inhibitors.
Recent research has focused on optimizing the synthetic routes for 2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid to improve yield and diastereomeric purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic asymmetric synthesis method using chiral palladium complexes, achieving enantiomeric excess of up to 95%. This advancement addresses previous challenges in stereocontrol during cyclopropanation reactions, which is critical for pharmaceutical applications where stereochemistry often determines biological activity.
In pharmaceutical applications, this compound has shown promise as a building block for protease inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of novel hepatitis C virus NS3/4A protease inhibitors, with several derivatives exhibiting sub-micromolar activity. The cyclopropane moiety was found to enhance metabolic stability while maintaining target binding affinity, suggesting its potential in antiviral drug development.
The compound's reactivity has also been explored in materials science. Research published in ACS Applied Materials & Interfaces (2023) utilized 2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid as a precursor for functionalized polymers with tunable mechanical properties. The strained cyclopropane ring enabled unique polymerization behaviors, yielding materials with potential applications in drug delivery systems and biomedical devices.
Analytical characterization of the diastereomeric mixture has seen significant progress. A recent application of advanced NMR techniques (Journal of Magnetic Resonance, 2024) provided detailed structural insights into the conformational dynamics of both diastereomers in solution. This understanding is crucial for predicting reactivity patterns and optimizing synthetic protocols for specific applications.
From a safety and regulatory perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for this compound. While showing low acute toxicity, researchers noted the importance of proper handling due to potential skin and eye irritation. These findings are informing the development of safer handling protocols in industrial and laboratory settings.
Looking forward, the unique structural features of 2-(tert-butoxy)carbonyl-1-chlorocyclopropane-1-carboxylic acid continue to inspire innovative applications. Current research directions include its use in photoactivatable prodrug designs and as a scaffold for targeted protein degradation (PROTAC) technology. The compound's versatility ensures it will remain a valuable tool in chemical biology and medicinal chemistry research for years to come.
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